Cas no 1017420-72-2 (2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid)
2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- STL457145
- propanoic acid, 2-[[6-chloro-4-methyl-2-oxo-3-(phenylmethyl)-2H-1-benzopyran-7-yl]oxy]-
- 2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid
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- MDL: MFCD10007576
- Inchi: 1S/C20H17ClO5/c1-11-14-9-16(21)18(25-12(2)19(22)23)10-17(14)26-20(24)15(11)8-13-6-4-3-5-7-13/h3-7,9-10,12H,8H2,1-2H3,(H,22,23)
- InChI Key: KVOQJSGIUFDQRV-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)C(C)=C(C(=O)O2)CC1C=CC=CC=1)OC(C(=O)O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 581
- Topological Polar Surface Area: 72.8
2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B135995-500mg |
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 500mg |
$ 195.00 | 2022-06-07 | ||
| TRC | B135995-1000mg |
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 1g |
$ 315.00 | 2022-06-07 | ||
| TRC | B135995-2000mg |
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 2g |
$ 505.00 | 2022-06-07 | ||
| abcr | AB417109-500 mg |
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 500mg |
€155.50 | 2023-06-16 | ||
| OTAVAchemicals | 1090096-100MG |
2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 95% | 100MG |
$100 | 2023-07-04 | |
| OTAVAchemicals | 1090096-250MG |
2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 95% | 250MG |
$113 | 2023-07-04 | |
| OTAVAchemicals | 1090096-500MG |
2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 95% | 500MG |
$125 | 2023-07-04 | |
| OTAVAchemicals | 1090096-1G |
2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 95% | 1G |
$150 | 2023-07-04 | |
| abcr | AB417109-500mg |
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid; . |
1017420-72-2 | 500mg |
€157.00 | 2025-04-22 | ||
| Ambeed | A773368-1g |
2-[(3-BEnzyl-6-chloro-4-methyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid |
1017420-72-2 | 95% | 1g |
$169.0 | 2024-04-26 |
2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid Suppliers
2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid
Compound CAS No. 1017420-72-2: 2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic Acid
The compound with CAS No. 1017420-72-2, known as 2-(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxypropanoic acid, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran skeleton. The presence of multiple functional groups, including the benzyl, chloro, methyl, and oxypropanoic acid moieties, makes it a versatile molecule for both academic and industrial research.
Recent studies have highlighted the importance of chromene derivatives in drug discovery and development. The chromen ring system is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a valuable scaffold for medicinal chemistry. In particular, the substitution pattern of this compound—featuring a benzyl group at position 3, a chloro group at position 6, and a methyl group at position 4—contributes to its unique pharmacokinetic properties. These substituents not only enhance the molecule's stability but also influence its bioavailability and metabolic profile.
The oxypropanoic acid moiety attached to the chromen ring introduces additional functionality, such as hydrogen bonding capabilities, which can enhance the molecule's solubility and binding affinity to target proteins. This feature has been exploited in recent research to develop this compound as a potential lead molecule for treating various diseases, including cancer and neurodegenerative disorders.
In terms of synthesis, the compound can be prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki coupling and oxidation reactions. The synthesis pathway typically involves the construction of the chromen ring followed by functionalization at specific positions to introduce the desired substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both in vitro and in vivo studies.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have revealed that the compound exhibits strong binding affinity towards several therapeutic targets, including kinase enzymes and G-protein coupled receptors (GPCRs). These findings have prompted further investigations into its potential as a drug candidate.
In addition to its pharmacological applications, this compound has shown promise in materials science due to its unique electronic properties. The chromen ring system contributes to its conjugation capabilities, making it a potential candidate for use in organic electronics and optoelectronic devices.
As research on this compound continues to evolve, it is expected that new insights into its structure-function relationships will emerge. This will undoubtedly pave the way for innovative applications across diverse scientific disciplines.